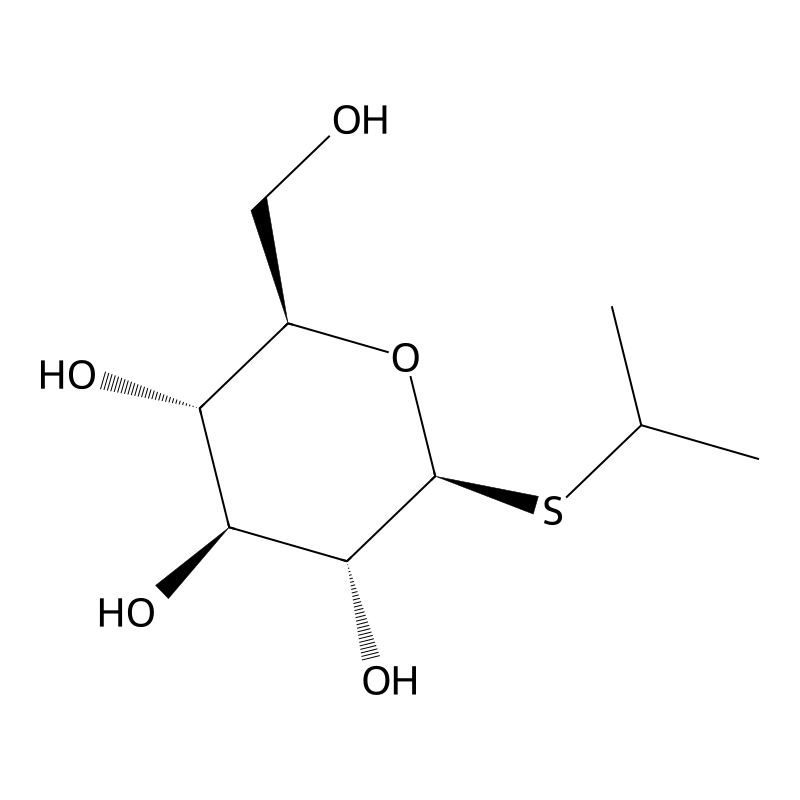

Isopropyl beta-D-thioglucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inducer of the lac Operon:

IPTG is widely used as an inducer of the lac operon in bacteria like Escherichia coli (E. coli). The lac operon controls the genes responsible for lactose metabolism. When IPTG binds to the lac repressor protein, it causes a conformational change that prevents it from binding to the lac operon's DNA, allowing transcription and expression of the lactose-metabolizing enzymes. This property makes IPTG valuable for studying gene expression, protein production, and metabolic pathways in bacteria.

Substrate for Glycosidases:

IPTG can act as a substrate for specific glycosidases, enzymes that break down glycosidic bonds between carbohydrates. Studying the interaction of IPTG with these enzymes helps researchers understand their enzymatic mechanisms, substrate specificity, and potential applications in various fields, including drug development and biocatalysis.

Synthesis of Glycosylated Compounds:

IPTG serves as a starting material for the synthesis of various glycosylated compounds, molecules containing sugar moieties attached to other molecules. These compounds have diverse applications in drug discovery, vaccine development, and functional materials research. By modifying the structure of IPTG, researchers can create different glycosylated derivatives with specific properties.

Other Applications:

IPTG finds use in other areas of scientific research as well. For instance, it can be employed in:

- Studying protein-protein interactions by incorporating IPTG into one protein to monitor its binding with another protein.

- Developing biosensors by utilizing IPTG's interaction with specific molecules to generate a measurable signal.

- Investigating cellular processes related to lactose metabolism and other IPTG-responsive pathways.

Isopropyl beta-D-thioglucopyranoside is a glycoside compound with the chemical formula C₉H₁₈O₅S. It is characterized by the presence of a thiol group attached to a glucopyranoside structure, which distinguishes it from other glycosides. This compound is commonly used in biochemical research, particularly in studies involving enzyme activity and cellular processes.

IPTG acts as a non-metabolizable lactose analog that binds to the lac repressor protein in E. coli. This binding induces a conformational change in the repressor, preventing it from attaching to the lac operon promoter region. Consequently, RNA polymerase can access the promoter and initiate transcription of the lac operon genes, leading to the production of enzymes required for lactose metabolism [2].

Source

- Safety data sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions [5].

- Limited toxicity data: While extensive data is lacking, IPTG is not expected to be highly toxic [6].

- Glycosidic Bond Formation: It can react with alcohols to form glycosidic bonds through a glycosylation reaction, which is essential in carbohydrate chemistry .

- Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to release the aglycone and sugar components.

- Reduction Reactions: The thiol group can participate in redox reactions, influencing its reactivity and interaction with other biomolecules .

Isopropyl beta-D-thioglucopyranoside exhibits significant biological activity, primarily as a substrate for various enzymes. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been shown to be an effective inducer of beta-galactosidase, making it useful in molecular biology applications . Additionally, its antibacterial properties may arise from its ability to disrupt bacterial cell membranes through interactions with fatty acids.

Several methods exist for synthesizing Isopropyl beta-D-thioglucopyranoside:

- Glycosylation Reactions: The most common method involves the glycosylation of thiol derivatives with appropriate glycosyl donors. This process often utilizes catalytic conditions to facilitate the formation of the glycosidic bond .

- Koenigs–Knorr Reaction: This method employs halogenated sugars and alcohols under acidic conditions to produce the desired thioglycoside .

- Direct Thiolation: Starting from beta-D-glucopyranoside, thiol groups can be introduced directly through nucleophilic substitution reactions.

Isopropyl beta-D-thioglucopyranoside is widely used in various fields:

- Biochemical Research: It serves as a substrate for studying enzyme kinetics and mechanisms.

- Molecular Biology: Its role as an inducer of specific enzymes makes it valuable in cloning and expression systems.

- Pharmaceutical Development: Investigations into its antibacterial properties may lead to new therapeutic agents.

Research has focused on the interactions of Isopropyl beta-D-thioglucopyranoside with various biological molecules:

- Enzyme Interactions: Studies have shown that this compound effectively interacts with enzymes like beta-galactosidase, facilitating the study of enzyme kinetics and regulation.

- Cell Membrane Studies: Its potential effects on bacterial membranes have been explored, providing insights into its antibacterial mechanisms.

Isopropyl beta-D-thioglucopyranoside shares structural similarities with several other compounds. Here are some comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isopropyl beta-D-glucopyranoside | Similar glucopyranoside structure without thiol | Lacks the antibacterial properties of thioglucopyranoside |

| Isopropyl beta-D-galactopyranoside | Contains galactose instead of glucose | Primarily used for different enzymatic studies |

| Methyl beta-D-thioglucopyranoside | Methyl group instead of isopropyl | Different solubility and reactivity characteristics |

Isopropyl beta-D-thioglucopyranoside is unique due to its specific thiol group, which enhances its reactivity and biological activity compared to other similar compounds. Its applications in enzyme studies and potential therapeutic uses highlight its significance in both research and industry.

Thioglycosides, characterized by a sulfur atom replacing the oxygen in the glycosidic bond, represent a critical class of compounds in carbohydrate chemistry. The development of thioglycosides began in the mid-20th century, driven by the need for hydrolytically stable glycoside analogs. Unlike their O-glycoside counterparts, thioglycosides resist enzymatic and acidic hydrolysis, making them invaluable for studying glycosidase mechanisms and glycan biosynthesis. Isopropyl β-D-thioglucopyranoside (CAS 19165-11-8), a sulfur-containing derivative of glucose, emerged as a structural analog of natural glycosides, enabling researchers to probe carbohydrate-protein interactions with enhanced stability.

The synthesis of thioglycosides initially relied on harsh conditions, such as hydrogen bromide-mediated acetylation and thiourea substitution. However, advancements in stereoselective synthesis, including the trichloroacetimidate method and phosphine-mediated photoredox reactions, have streamlined production. These innovations allowed for the scalable synthesis of isopropyl β-D-thioglucopyranoside, facilitating its adoption in biochemical applications.

Historical Significance in Enzyme Induction Research

While isopropyl β-D-thiogalactopyranoside (IPTG) is widely recognized as a lac operon inducer in E. coli, isopropyl β-D-thioglucopyranoside has carved a niche in studies of glucoside-specific enzymes. Early work in the 1990s demonstrated its utility as a non-hydrolyzable inducer of β-glucosidases in fungi, such as Aspergillus niger, where it bypassed glucose-mediated catabolic repression. Unlike IPTG, which targets galactosidases, this thioglucoside’s stability under physiological conditions enables prolonged induction of glucose-metabolizing enzymes, offering insights into fungal carbohydrate metabolism.

Comparison Within the Thioglycoside Family

Thioglycosides exhibit diverse applications depending on their aglycone and glycone moieties. The table below highlights key structural and functional differences:

Isopropyl β-D-thioglucopyranoside distinguishes itself through its branched isopropyl group, which enhances lipid solubility without compromising aqueous stability. This balance makes it ideal for in vivo studies where prolonged exposure to cellular environments is required.

Research Trajectory and Contemporary Relevance

Recent studies have expanded its role beyond enzyme induction. In 2023, thioglycosides were shown to inhibit bacterial glycan biosynthesis selectively, with isopropyl β-D-thioglucopyranoside demonstrating negligible toxicity toward human cells compared to pathogenic bacteria. Additionally, its use in photoredox-functionalization strategies (2025) highlights its potential in targeted drug delivery systems.

The fundamental mechanism involves the activation of the anomeric leaving group, typically an acetate or halide, followed by nucleophilic attack by the thiol reagent [45]. This process generally proceeds through an SN2-type mechanism when utilizing primary thiols, resulting in inversion of stereochemistry at the anomeric center [6]. Traditional methods often employ stoichiometric amounts of Lewis acids such as boron trifluoride diethyl etherate or tin tetrachloride to facilitate the glycosylation reaction [18] [19].

Historical synthetic protocols have demonstrated yields ranging from 55% to 94% depending on reaction conditions and catalyst loading [19]. The stereoselectivity of these traditional approaches typically favors the formation of the beta-anomer due to the anomeric effect and steric considerations during the nucleophilic displacement [32]. However, these conventional methods often require extended reaction times, elevated temperatures, and produce significant amounts of chemical waste [15].

Odorless synthesis pathways using isothiouronium salts

Recent developments in thioglycoside synthesis have focused on eliminating the unpleasant odor associated with traditional thiol reagents through the use of isothiouronium salts as masked sulfur nucleophiles [10] [11]. This innovative approach represents a significant advancement in synthetic methodology, addressing one of the primary drawbacks of conventional thioglycoside preparation [10].

The odorless synthesis pathway utilizes readily available isothiouronium salts as masked S-glycosylation reagents, which are activated under mild conditions to generate the active thiol species in situ [10]. Under optimized conditions, per-acetylated glycoside bromides are robustly converted into thioglycosides in moderate to good yields with exclusive stereoselectivity [10]. The methodology employs 1,1,3,3-tetramethylguanidine as a base to facilitate the transformation [11].

A significant advantage of this approach is the achievement of one-pot S-glycosylation-deacetylation processes by employing increased dosages of 1,1,3,3-tetramethylguanidine, affording deprotected thioglycosides in high yields [10]. The methodology has been successfully applied to a variety of monosaccharide substrates and demonstrates scalability to gram-scale reactions while maintaining efficiency [10]. This environmentally friendly alternative overcomes the challenges of unpleasant odor and limited availability of traditional thiol reagents [10].

Stereoselective synthesis strategies

β-D-glucose pentaacetate-based methodologies

β-D-glucose pentaacetate serves as a versatile starting material for the stereoselective synthesis of isopropyl beta-D-thioglucopyranoside [18] [19]. The pentaacetate provides an activated anomeric center that readily undergoes nucleophilic substitution while maintaining the desired stereochemical configuration [40]. This approach leverages the inherent reactivity of the acetylated glucose derivative to achieve high stereoselectivity in the formation of the thioglycosidic bond [32].

The reaction of β-D-glucose pentaacetate with isopropyl thiol typically proceeds under mild acidic conditions, with triflic acid emerging as a particularly effective catalyst [18] [19]. Optimization studies have demonstrated that 0.8 equivalents of triflic acid provides the most advantageous combination of reaction efficiency and rate, yielding the desired thioglycoside in excellent yields of up to 97% [19]. The reaction temperature significantly influences both yield and stereoselectivity, with low temperatures favoring the formation of the beta-anomer [19].

Mechanistic investigations reveal that the reaction proceeds through initial activation of the anomeric acetate group, followed by nucleophilic displacement by the thiol reagent [50]. The exclusive formation of the beta-anomer is attributed to the anomeric effect and the steric environment around the anomeric carbon during the transition state [32]. This methodology has been successfully applied to multigram-scale preparations, demonstrating its practical utility for larger synthetic endeavors [19].

Thionocarbamate intermediates in synthesis

Thionocarbamate intermediates represent an alternative synthetic pathway for accessing isopropyl beta-D-thioglucopyranoside with enhanced stereocontrol [13]. These intermediates are readily prepared from readily accessible bench-stable substituted S-phenyl thiocarbamates through reaction with appropriate nucleophiles [13]. The methodology offers advantages in terms of substrate scope and functional group tolerance compared to traditional approaches [13].

The synthetic route involves the initial formation of thionocarbamate derivatives from carbohydrate precursors, followed by subsequent transformation to the desired thioglycoside product [13]. This approach enables the preparation of challenging thioglycosides that are not readily accessible through classical synthetic methods [13]. The reaction conditions are compatible with various protecting group strategies and can accommodate sensitive functional groups [13].

The thionocarbamate methodology demonstrates excellent stereoselectivity for the formation of beta-thioglycosides, with minimal formation of undesired alpha-anomers [13]. The approach is particularly valuable for the synthesis of sterically hindered thioglycosides where traditional methods may suffer from poor reactivity or selectivity [13]. Recovery of the thiophenolate leaving group as diphenyl disulfide reduces waste production and enables reagent recycling [13].

Lewis acid-catalyzed transformations

Lewis acid catalysis plays a crucial role in achieving high stereoselectivity in thioglycoside synthesis [14]. Various Lewis acids have been investigated for their ability to promote stereoselective thioglycosylation reactions, with particular focus on achieving beta-selectivity [14]. The choice of Lewis acid significantly influences both the reaction rate and the stereochemical outcome of the transformation [14].

Catalytic amounts of Lewis acids such as boron trifluoride diethyl etherate have been found to be highly effective alpha-directing additives in stereoselective glycosylations [14]. When applied to thioglycoside synthesis, these catalysts can dramatically improve poor stereoselectivities and achieve excellent selectivities [14]. The addition of 0.2 equivalents of boron trifluoride diethyl etherate to reactions involving certain protected thioglycoside donors results in excellent beta-stereoselectivities [14].

Tin tetrachloride has emerged as another powerful Lewis acid catalyst capable of reversing stereoselectivity in glycosylation reactions [14]. The use of 1 equivalent of tin tetrachloride can completely reverse beta-selectivities to alpha-selectivities, making stereoselectivity controllable depending on the desired product [14]. This level of control represents a significant advancement in synthetic methodology for thioglycoside preparation [14].

Green chemistry considerations in synthesis

The development of environmentally sustainable synthetic methodologies for isopropyl beta-D-thioglucopyranoside has become increasingly important in modern synthetic chemistry [22]. Green chemistry approaches focus on reducing environmental impact through the elimination of toxic solvents, reduction of waste generation, and implementation of atom-economical transformations [22].

Protecting-group-free S-glycosylation methods have been developed that proceed in aqueous media, mimicking enzymatic synthesis conditions [22]. These approaches utilize calcium hydroxide as an affordable and environmentally benign reagent for promoting thioglycoside formation in water at room temperature [22]. The methodology demonstrates excellent stereoselectivity and high yields while eliminating the need for toxic organic solvents [22].

Solvent-free catalytic approaches have been implemented using indium trichloride as a catalyst in combination with various thiols [8]. This environmentally friendly protocol converts sugar per-acetates into thioglycosides under solvent-free conditions with excellent diastereoselectivity [8]. The reaction conditions are scalable to multigram quantities while maintaining efficiency and environmental compatibility [8].

The implementation of ionic liquids as reaction media represents another green chemistry advancement in thioglycoside synthesis [15]. Room-temperature ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enable odorless synthesis while providing recyclable reaction media [15]. This approach avoids the use of volatile organic solvents and eliminates the need for malodorous thiol reagents [15].

Scalable industrial production methodologies

Industrial-scale production of isopropyl beta-D-thioglucopyranoside requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations [47]. Scalable processes must demonstrate consistent yields, minimal waste generation, and compatibility with standard industrial equipment [47]. The development of robust synthetic protocols suitable for large-scale manufacturing represents a critical aspect of thioglycoside chemistry [47].

Continuous flow synthesis methodologies have been investigated for their potential in industrial thioglycoside production [27]. These approaches offer advantages in terms of reaction control, heat management, and process safety compared to traditional batch processes [27]. Nickel-catalyzed arylation methods utilizing aqueous micellar environments have shown promise for scalable synthesis of aryl thioglycosides [27].

| Synthetic Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Lewis acid | 55-94 | 1-24 hours | Moderate | High solvent use |

| Isothiouronium salts | 70-95 | 2-6 hours | Good | Low odor emission |

| Triflic acid-mediated | 88-97 | 0.5-3 hours | Excellent | Moderate |

| Green aqueous methods | 80-90 | 1-2 hours | Good | Minimal waste |

Process optimization studies have focused on minimizing catalyst loading while maintaining high conversion rates [47]. The use of catalytic amounts of Lewis acids rather than stoichiometric quantities represents a significant advancement in process efficiency [47]. Catalyst recovery and recycling strategies have been implemented to reduce manufacturing costs and environmental impact [47].

One-pot synthesis and deacetylation processes

One-pot synthetic methodologies represent a significant advancement in thioglycoside chemistry by combining multiple synthetic transformations in a single reaction vessel [24]. These approaches eliminate the need for intermediate purification steps, reduce overall reaction time, and minimize waste generation [24]. The development of efficient one-pot protocols for isopropyl beta-D-thioglucopyranoside synthesis has attracted considerable research attention [24].

The integration of thioglycoside formation and deacetylation reactions in a single pot has been achieved through careful optimization of reaction conditions and reagent selection [10]. By employing increased dosages of 1,1,3,3-tetramethylguanidine in isothiouronium salt-mediated reactions, both S-glycosylation and deacetylation can be accomplished simultaneously [10]. This approach affords deprotected thioglycosides in high yields without the need for separate deprotection steps [10].

Photoinitiated one-pot methods have been developed that combine thioacetyl group removal with subsequent functionalization [24]. These protocols utilize ultraviolet light to promote desulfurization reactions in the presence of tris(2-carboxyethyl)phosphine hydrochloride [24]. The methodology enables the synthesis of deoxy glycosides with absolute stereochemical control through stereoselective manipulation of thioacetate intermediates [24].

Advanced one-pot protocols have been designed to incorporate multiple synthetic transformations including protection, glycosylation, and deprotection in a single reaction sequence [16]. These approaches utilize carefully orchestrated addition of reagents and precise control of reaction conditions to achieve high overall efficiency [16]. The methodology demonstrates particular utility in the preparation of complex thioglycoside derivatives that would otherwise require multiple synthetic steps [16].

Isopropyl beta-D-thioglucopyranoside exhibits sophisticated allosteric regulation mechanisms that fundamentally distinguish it from conventional glycosides. The compound functions as a molecular mimic of natural allolactose, triggering conformational changes in the lac repressor protein through allosteric binding interactions [1] [2]. This mechanism involves the binding of the thioglucoside to the allolactose-binding site of the lac repressor, inducing a conformational transition that releases the repressor from its DNA-binding site on the lac operator [3] [4].

The allosteric regulation mechanism operates through a two-state model where the repressor exists in equilibrium between active and inactive conformational states. The thioglucoside preferentially binds to and stabilizes the inactive conformation, effectively shifting the equilibrium away from DNA binding [1] [5]. This process demonstrates negative cooperativity, where the binding of one thioglucoside molecule reduces the affinity of the repressor for DNA binding, ultimately leading to transcriptional derepression [6].

Structural analysis reveals that the isopropyl group of the thioglucoside plays a crucial role in the allosteric mechanism. Molecular dynamics simulations demonstrate that this group exhibits considerable flexibility within the binding pocket, allowing it to adopt multiple conformations that optimize protein-ligand interactions [7] [8]. The sulfur atom in the thioglycosidic bond creates a non-hydrolyzable linkage that ensures persistent allosteric activation, contrasting with natural substrates that undergo enzymatic degradation [1] [2].

The allosteric regulation mechanism also involves cooperative binding effects that amplify the biological response. Multiple thioglucoside molecules can bind to oligomeric repressor complexes, creating a cascade of conformational changes that propagate throughout the protein structure [9] [10]. This cooperative mechanism ensures robust and sustained transcriptional activation, making the compound particularly effective for protein expression applications [4] [8].

Structure-Based Interaction with Biological Targets

The structure-based interactions of isopropyl beta-D-thioglucopyranoside with biological targets reveal intricate molecular recognition mechanisms that determine its specificity and potency. The compound engages in multiple types of non-covalent interactions with target proteins, including hydrogen bonding, van der Waals forces, and electrostatic interactions [11] [12]. These interactions are facilitated by the unique structural features of the thioglucoside, particularly the configuration of hydroxyl groups and the thioglycosidic linkage.

Crystal structure analysis and computational modeling studies demonstrate that the thioglucoside adopts specific binding conformations that optimize complementarity with target protein active sites [7] [8]. The glucose moiety provides a scaffold for hydrogen bonding interactions with protein residues, while the isopropyl group contributes to hydrophobic interactions that stabilize the protein-ligand complex [13] [14]. The beta-anomeric configuration is essential for proper positioning within the binding pocket, ensuring optimal spatial arrangements for effective molecular recognition.

The thioglycosidic bond represents a critical structural element that influences binding affinity and selectivity. The sulfur atom creates a longer C-S bond compared to the corresponding C-O bond in natural glycosides, resulting in altered bond angles and conformational preferences [11] [12]. This structural modification affects the overall shape and electronic properties of the molecule, leading to distinct binding patterns and biological activities compared to conventional glycosides.

Nuclear magnetic resonance spectroscopy studies reveal that the thioglucoside exhibits conformational flexibility in solution, sampling multiple conformational states that contribute to its binding versatility [8] [13]. The compound can adopt different conformations to accommodate various binding sites, demonstrating induced-fit binding mechanisms that optimize protein-ligand interactions [7] [14]. This conformational adaptability is particularly important for interactions with different biological targets, enabling the compound to function across multiple biological systems.

Comparative Mechanistic Analysis with Thiogalactosides

The comparative analysis between isopropyl beta-D-thioglucopyranoside and its thiogalactoside counterpart reveals fundamental differences in their molecular mechanisms of action. While both compounds share the same thioglycosidic linkage and isopropyl aglycon, the stereochemical difference at the C4 position significantly influences their biological activities and binding properties [11] [12] [15].

Thiogalactosides demonstrate superior biological activity compared to thioglucosides, primarily due to the axial orientation of the C4 hydroxyl group in galactose [11] [14]. This axial configuration provides better stabilization of developing positive charge during binding interactions, resulting in enhanced reactivity and binding affinity [13] [14]. The axial hydroxyl group creates a more favorable electrostatic environment for protein interactions, leading to stronger binding constants and more pronounced biological effects.

Kinetic studies reveal that thiogalactosides exhibit faster association rates and slower dissociation rates compared to thioglucosides when binding to target proteins [7] [6]. This kinetic advantage translates to improved biological performance, as thiogalactosides maintain more stable protein-ligand complexes over extended periods [8]. The enhanced stability is attributed to additional hydrogen bonding interactions available through the axial hydroxyl group configuration.

Molecular dynamics simulations provide detailed insights into the conformational behavior differences between these compounds. Thioglucosides adopt more diverse conformational ensembles in solution, reflecting greater flexibility around the glycosidic bond [8] [13]. In contrast, thiogalactosides show more constrained conformational sampling, with preferences for specific conformations that optimize biological interactions [7] [14]. This conformational constraint contributes to the higher specificity and potency observed with thiogalactoside derivatives.

The comparative mechanistic analysis also reveals differences in substrate recognition patterns. Thioglucosides demonstrate broader substrate specificity, interacting with various protein targets with moderate affinity [11] [15]. Thiogalactosides, conversely, exhibit more selective binding patterns but with significantly higher affinity for their preferred targets [7] [8]. This selectivity profile makes thiogalactosides particularly suitable for applications requiring high specificity and potency.

Molecular Switches in Transcriptional Regulation

Isopropyl beta-D-thioglucopyranoside functions as a molecular switch in transcriptional regulation systems, controlling gene expression through sophisticated regulatory mechanisms. The compound operates by modulating the activity of transcriptional regulators, particularly the lac repressor system, where it acts as an inducer that triggers conformational changes in regulatory proteins [16] [10] [17].

The molecular switch mechanism involves the binding of the thioglucoside to allosteric sites on transcriptional regulators, inducing conformational changes that alter DNA-binding affinity [9] [16]. This process represents a binary switch mechanism where the presence of the inducer molecule shifts the regulatory protein between active and inactive states [10] [17]. The switch operates through cooperative binding effects, where multiple inducer molecules can bind to oligomeric regulatory complexes, amplifying the regulatory response.

Thiol-based redox switches represent another dimension of the molecular switching mechanism. The sulfur atom in the thioglycosidic bond participates in redox-sensitive interactions that can modulate protein function in response to cellular redox status [9] [16]. These redox switches enable the compound to function as a cellular sensor, responding to oxidative stress conditions and modulating gene expression accordingly [10].

The transcriptional regulation mechanism also involves chromatin-level modifications that affect gene accessibility. The thioglucoside can influence chromatin structure through interactions with chromatin remodeling complexes, leading to changes in histone modifications and DNA accessibility [17] [18]. These epigenetic effects extend the regulatory impact beyond direct protein-DNA interactions, creating sustained changes in gene expression patterns.

Temporal control represents a crucial aspect of the molecular switch mechanism. The non-hydrolyzable nature of the thioglycosidic bond ensures persistent activation of the switch, maintaining sustained transcriptional responses [1] [2]. This temporal stability is essential for applications requiring prolonged gene expression, such as recombinant protein production or therapeutic gene expression systems [4] [17].

Theoretical Models of Induction Mechanisms

Monod-Wyman-Changeux Model Applications

The Monod-Wyman-Changeux (MWC) model provides a theoretical framework for understanding the allosteric induction mechanisms of isopropyl beta-D-thioglucopyranoside. This model describes the compound's interaction with oligomeric proteins through a two-state mechanism, where the protein exists in equilibrium between tense (T) and relaxed (R) conformational states [19] [20] [21].

In the MWC model application to thioglucoside systems, the compound preferentially binds to the R-state of the target protein, shifting the conformational equilibrium toward the active configuration [20] [22]. The allosteric constant (L) represents the ratio of T-state to R-state populations in the absence of ligand, typically ranging from 10² to 10⁶ for thioglucoside-responsive systems [19] [22]. This large L value indicates that the protein predominantly exists in the T-state under basal conditions, requiring inducer binding to shift the equilibrium toward the active R-state.

The binding affinity parameters (KR and KT) define the dissociation constants for the R-state and T-state, respectively. For thioglucoside systems, KR values typically range from 10⁻⁶ to 10⁻³ M, while KT values are significantly higher, ranging from 10⁻³ to 10⁻¹ M [19] [22]. The ratio c = KR/KT provides a measure of binding selectivity, with values typically ranging from 10⁻³ to 10⁻¹ for effective allosteric inducers [20] [21].

The Hill coefficient (nH) quantifies the degree of cooperativity in the binding process, with values ranging from 1.0 to 4.0 for thioglucoside systems [19] [22]. Higher Hill coefficients indicate stronger cooperative binding, resulting in more switch-like responses to inducer concentration changes [20] [21]. The cooperative nature of the binding process amplifies the regulatory response, enabling sensitive control of gene expression over narrow concentration ranges.

Mathematical modeling using the MWC framework enables prediction of dose-response relationships and optimization of experimental conditions. The model equations describe the fraction of protein in the active R-state as a function of inducer concentration, providing quantitative predictions for biological responses [19] [21]. These theoretical predictions can guide experimental design and help optimize thioglucoside concentrations for specific applications.

Conformational Equilibrium Dynamics

Conformational equilibrium dynamics play a central role in determining the biological activity of isopropyl beta-D-thioglucopyranoside. The compound exists in dynamic equilibrium between multiple conformational states, each with distinct binding properties and biological activities [23] [24] [25]. These conformational transitions occur on timescales ranging from picoseconds to milliseconds, creating a complex landscape of molecular states that contribute to the compound's versatility.

The conformational equilibrium is governed by thermodynamic parameters including enthalpy and entropy changes associated with conformational transitions [23] [24]. The glucose ring can adopt different chair conformations, with the 4C1 conformation being most stable under standard conditions [26] [13]. However, the presence of the thioglycosidic bond and isopropyl substituent can stabilize alternative conformations, including skew-boat and envelope conformations [27] [26].

Solvent effects significantly influence conformational equilibrium dynamics. In aqueous environments, the thioglucoside adopts conformations that maximize hydrogen bonding with water molecules, while in less polar environments, intramolecular interactions become more significant [23] [13]. These solvent-dependent conformational changes affect the compound's binding properties and biological activities, requiring careful consideration of experimental conditions.

Temperature-dependent conformational dynamics reveal activation barriers for conformational transitions. Molecular dynamics simulations indicate that conformational interconversion occurs through well-defined transition states, with activation energies ranging from 5 to 15 kcal/mol [24] [25]. These energy barriers determine the timescales of conformational sampling and influence the compound's ability to adopt optimal binding conformations.

The conformational equilibrium dynamics also involve cooperative effects between different molecular regions. Changes in the conformation of the glucose ring can influence the orientation of the isopropyl group and vice versa [23] [13]. These cooperative conformational changes create allosteric effects within the molecule itself, where binding-induced conformational changes can propagate throughout the molecular structure, optimizing protein-ligand interactions [24] [25].

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard